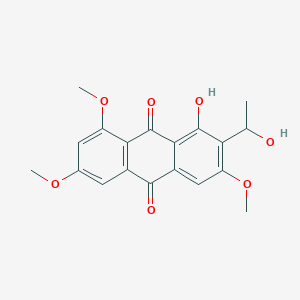

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

Description

Properties

CAS No. |

928818-59-1 |

|---|---|

Molecular Formula |

C19H18O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

1-hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C19H18O7/c1-8(20)14-13(26-4)7-11-16(18(14)22)19(23)15-10(17(11)21)5-9(24-2)6-12(15)25-3/h5-8,20,22H,1-4H3 |

InChI Key |

MJBSYKMZXOBEFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Hydroxy- and Methoxy-Substituted Anthraquinones

Anthraquinones with hydroxy and methoxy substituents are commonly prepared via multi-step organic synthesis involving:

- Condensation reactions of substituted benzoic acids or hydroxybenzoic acids.

- Cyclization and oxidation steps to form the anthraquinone core.

- Subsequent regioselective substitution or methylation to introduce methoxy groups.

- Hydroxylation or hydroxyalkylation to introduce hydroxy and hydroxyethyl groups.

For example, the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione was achieved in two steps starting from benzoic acid derivatives, involving acid-catalyzed condensation followed by alkylation with prenylbromide in the presence of potassium carbonate (K2CO3) in acetone under reflux conditions for extended periods (up to 24 hours total).

Proposed Synthetic Route for 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

Given the structural complexity of the target compound, a plausible preparation method involves:

Step 1: Formation of the Anthraquinone Core

- Condensation of appropriately substituted hydroxybenzoic acids (e.g., 3,5-dihydroxybenzoic acid derivatives) with benzoic acid or methylated analogues under strongly acidic conditions (e.g., concentrated sulfuric acid) at elevated temperatures (~120 °C) for 2 hours.

- This step yields a polyhydroxy-substituted anthracene-9,10-dione intermediate.

Step 2: Selective Methylation of Hydroxyl Groups

- Treatment of the polyhydroxy intermediate with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to introduce methoxy groups at the 3, 6, and 8 positions.

- Careful control of reaction conditions (temperature, time, base equivalents) is required to achieve selective trimethylation without over- or under-substitution.

Step 3: Introduction of the 1-Hydroxyethyl Substituent

- Hydroxyethylation at position 2 can be achieved by nucleophilic substitution or addition reactions.

- One approach involves reacting the 2-position with ethylene oxide or 1,2-dihaloethane under basic conditions to install the hydroxyethyl group.

- Alternatively, reduction of a 2-formyl intermediate followed by hydroxylation can introduce the hydroxyethyl substituent.

Step 4: Purification and Characterization

- Purification via vacuum liquid chromatography or centrifugal planar chromatography using silica gel and solvent systems such as n-hexane–ethyl acetate mixtures (e.g., 9:1).

- Characterization by spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and melting point determination.

Example Data Table: Reaction Conditions and Yields for Related Anthraquinone Derivatives

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid-catalyzed condensation | Benzoic acid + 3,5-dihydroxybenzoic acid, conc. H2SO4, 120 °C, 2 h | 48 | Formation of polyhydroxy anthraquinone |

| 2 | Alkylation (prenylation) | Prenylbromide, K2CO3, acetone, reflux 24 h | 49 | Selective O-prenylation on hydroxy group |

| 3 | Methylation | Methyl iodide, base, room temp to reflux | Variable | Trimethoxylation at 3,6,8 positions |

| 4 | Hydroxyethylation | Ethylene oxide or 1,2-dihaloethane, base, reflux | Variable | Introduction of hydroxyethyl group at C2 |

Note: Data adapted from synthesis of related anthraquinone derivatives.

Detailed Research Findings and Perspectives

Mechanistic Insights

- The acid-catalyzed condensation step likely proceeds via electrophilic aromatic substitution and intramolecular cyclization to form the anthraquinone skeleton.

- Methylation reactions target phenolic hydroxyls, with regioselectivity influenced by steric and electronic factors.

- Hydroxyethylation involves nucleophilic attack on electrophilic carbons, often facilitated by base catalysis.

Challenges and Optimization

- Controlling regioselectivity during methylation and hydroxyethylation is critical to obtain the desired substitution pattern.

- Extended reaction times and careful temperature control are necessary to prevent side reactions such as overalkylation or decomposition.

- Purification requires advanced chromatographic techniques due to close polarity of intermediates.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antimicrobial, anticancer, and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Hydroxyethyl vs. Methyl/Methoxy Groups

The hydroxyethyl group at position 2 in the target compound distinguishes it from analogs like 1-hydroxy-2-methylanthraquinone () and 1,3,5,8-tetrahydroxy-6-methoxy-2-methylanthraquinone ().

Methoxy Substitution Patterns

The 3,6,8-trimethoxy configuration in the target compound contrasts with the 6,8-dimethoxy and 3-methoxymethoxy groups in compounds from and , respectively. Methoxy groups are electron-withdrawing, which can stabilize the anthraquinone core and modulate interactions with enzymes like neuraminidase or DNA topoisomerases .

Bioactivity Trends

- Neuraminidase Inhibition : Compounds with multiple hydroxyl and methoxy groups (e.g., 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione) exhibit >50% inhibition rates, suggesting that the target’s 3,6,8-trimethoxy and hydroxyethyl groups may synergize for similar activity .

- Antitumor Potential: Methoxy-rich derivatives (e.g., 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione) show antiproliferative effects, implying that the target’s trimethoxy arrangement could enhance cytotoxicity .

Biological Activity

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione (often abbreviated as 1-Hydroxy-2-(1-hydroxyethyl)anthraquinone) is a synthetic anthraquinone compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₆H₁₂O₃

- Molecular Weight: 252.265 g/mol

- CAS Number: 92964-76-6

- Structure: Chemical Structure

Anticancer Properties

Research indicates that anthraquinones exhibit significant anticancer properties. For instance:

- Mechanism of Action: Anthraquinones induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). They also inhibit topoisomerase II, disrupting DNA replication and transcription.

- Case Study: In vitro studies have shown that 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism: It disrupts bacterial cell membranes and inhibits bacterial enzymes essential for cell wall synthesis.

- Findings: Studies have reported that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The biological activity of this compound extends to anti-inflammatory effects:

- Mechanism: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Data: In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.

Comparative Biological Activity Table

| Activity Type | Mechanism of Action | Model/Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | In vitro studies on breast and colon cancer cell lines |

| Antimicrobial | Disrupts cell membranes; inhibits cell wall synthesis | Studies on Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal models of induced inflammation |

Research Findings

Recent studies have focused on the synthesis and modification of anthraquinone derivatives to enhance their biological activities. The following findings are noteworthy:

- Synthesis Improvements: Modifications to the hydroxyl and methoxy groups have been shown to increase solubility and bioavailability.

- Pharmacokinetics: Investigations into the pharmacokinetic profiles suggest favorable absorption characteristics when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.